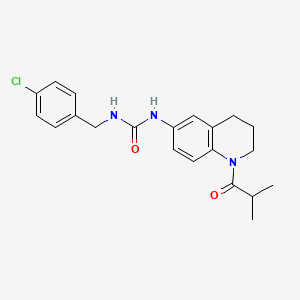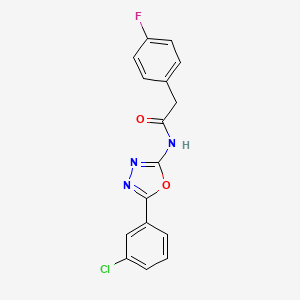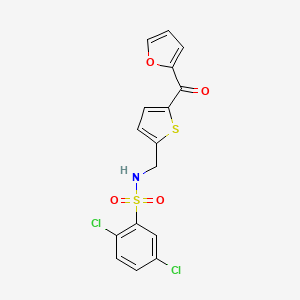
1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Novel urea and bis-urea derivatives, including those with hydroxyphenyl or halogenphenyl substituents, have been designed, synthesized, and evaluated for biological activity. These compounds, prepared through several synthetic steps using benzotriazole as the synthon, showed antiproliferative effects in vitro against cancer cell lines, highlighting their potential as lead compounds in the development of cancer drugs (Perković et al., 2016). This suggests that structurally related compounds, such as "1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea," could be explored for similar antiproliferative and anticancer activities.
Chemical Synthesis Techniques
The cleavage of benzyltetrahydroisoquinolines to secondary amines via urethanes, employing 2,2,2‐Trichloroethyl chloroformate and benzyl chloroformate, has been studied, which provides a method for the synthesis of tertiary stilbene urethanes that are easily reduced to secondary amines (Kim, Lee, & Wiegrebe, 1984). This technique could be applicable in the synthesis or modification of compounds similar to "1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea," providing a pathway for creating derivatives with potentially enhanced biological activities.
Potential for Antagonistic Activity
Research on isoquinoline and quinazoline urea derivatives has identified compounds with affinity for human adenosine A(3) receptors, suggesting a structure-affinity relationship that enhances receptor affinity through specific substitutions. This research indicates the potential for designing receptor-specific antagonists based on the structural framework of compounds like "1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea" (van Muijlwijk-Koezen et al., 2000).
Safety and Hazards
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-14(2)20(26)25-11-3-4-16-12-18(9-10-19(16)25)24-21(27)23-13-15-5-7-17(22)8-6-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBHVKSJPVUWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-6-pyridin-3-yl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2566295.png)

![7-(4-Benzylpiperidin-1-yl)-3-ethyltriazolo[4,5-d]pyrimidine](/img/structure/B2566297.png)




![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2566306.png)




![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2566315.png)
